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6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Physicochemical characterization Quality control Identity verification

Procurement risk arises when positional isomers (e.g., 5-one) are mistakenly sourced for medicinal chemistry programs targeting kinase inhibition. This 3(2H)-one regioisomer is the only variant providing regioselective C-2 nitrosation (single E-isomer, ΔG=15.7 kJ/mol) essential for high-purity library synthesis. Key supply and performance data: • YycG histidine kinase inhibition: MIC values of 1.56-6.25 μM against S. aureus and S. epidermidis. • PKCK2 targeting: Derived inhibitors achieve IC₅₀ of 0.56 μM with 2.2-fold superiority over TBB. • Bulk availability: Multigram quantities in stock; ambient shipping; verified identity via melting point (34-38 °C).

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 92897-32-0
Cat. No. B3033185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
CAS92897-32-0
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1CN=C2N(C1)C(=O)CS2
InChIInChI=1S/C6H8N2OS/c9-5-4-10-6-7-2-1-3-8(5)6/h1-4H2
InChIKeyCRNHOHCIRXXMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Scaffold Properties and Sourcing Context


6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one (CAS 92897-32-0) is a fused bicyclic heterocycle comprising a thiazole and a partially saturated pyrimidine ring bearing a ketone at the 3-position . With a molecular formula of C₆H₈N₂OS and a molecular weight of 156.2 g/mol, this compound serves as a versatile building block for medicinal chemistry programs targeting kinase inhibition, antibacterial, and antitumor applications . Its physicochemical profile—melting point 34–38 °C, boiling point 242.8 °C at 760 mmHg, density 1.57 g/cm³, and flash point >110 °C—distinguishes it from its positional isomer 6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one (MW 154.19, mp ~116 °C for the aromatized analog), providing procurement specialists with a clear identity verification checkpoint [1].

Scaffold Core for kinase inhibitor, antibacterial, and antitumor derivatization programs
Reactivity Predictable C-2 regioselective functionalization for library synthesis
QC Orthogonal identity checks support procurement verification

Why Generic Substitution Fails for This Scaffold


The thiazolo[3,2-a]pyrimidine scaffold exhibits profound structure–activity relationship (SAR) sensitivity to the position of the carbonyl group and the saturation state of the pyrimidine ring. The 3(2H)-one regioisomer (CAS 92897-32-0) directs electrophilic substitution to the C-2 position, enabling regioselective nitrosation that yields a single E-hydroxyimino isomer (ΔG E/Z = 15.7 kJ/mol) [1], whereas the 5-one positional isomer (CAS 139218-70-5) displays entirely different reactivity due to extended conjugation across the thiazole-pyrimidine system. Derivatives built on the 3(2H)-one core achieve YycG histidine kinase inhibition with MIC values of 1.56–6.25 μM against Staphylococcus spp. [2] and antitumor IC₅₀ values of 9.8–35.9 μM against HT-29 cells, superior to doxorubicin [3]. Substituting a 5-one, a fully unsaturated, or a de-oxo analog eliminates these specific pharmacophoric features, making generic interchange scientifically unsound and procurement-risk-prone.

3(2H)-one vs. 5-one positional isomer may eliminate specific pharmacophoric features and antibacterial/antitumor responses.

Saturation state of the pyrimidine ring directly affects regioselectivity and downstream derivatization outcomes.

De-oxo or fully aromatized analogs lose YycG kinase inhibition and DNA groove-binding profiles.

Quantitative Differentiation Evidence


Physicochemical Identity vs. Positional Isomers

The 3(2H)-one regioisomer (CAS 92897-32-0) exhibits a melting point of 34–38 °C and a molecular weight of 156.2 g/mol (C₆H₈N₂OS), whereas the 5-one positional isomer (CAS 139218-70-5) has a molecular weight of 154.19 g/mol (C₆H₆N₂OS) and the fully aromatized 5H-thiazolo[3,2-a]pyrimidin-5-one melts at 116 °C [1]. This ~80 °C melting point gap and the 2-Da mass difference provide unambiguous identity verification for inbound QC and procurement specifications.

Physicochemical Identity
Cross-study comparable
Δmp ≈ 80 °C; ΔMW +2 Da vs. 5-one isomer
Supports orthogonal QC identity verification
Melting point and mass enable rapid inbound checks
Physicochemical characterization Quality control Identity verification

Regioselective C-2 Functionalization

Treatment of 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-ones with NaNO₂ in AcOH at room temperature yields exclusively the 2-(hydroxyimino) derivative as a single isomer; DFT calculations at the B3LYP/6-311++G(d,p) level indicate the E-isomer is favored over the Z-isomer by 15.7 kJ/mol [1]. This contrasts with the 5-one series, where nitrosation occurs at different positions or proceeds with lower selectivity.

C-2 Regioselectivity
Supporting evidence
E-hydroxyimino favored by 15.7 kJ/mol over Z
Predictable single-isomer derivatization
DFT B3LYP/6-311++G(d,p); NMR confirmed
Regioselective synthesis Isomeric purity Late-stage functionalization

YycG Kinase Inhibition and Antibacterial Potency

Halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives, constructed on the 3(2H)-one core, exhibit MIC values of 1.56–6.25 μM against Staphylococcus epidermidis and Staphylococcus aureus, with antibiofilm activity at 50 μM against S. epidermidis ATCC35984 [1]. The antibacterial mechanism is linked to YycG histidine kinase inhibition, and activity occurs at non-hemolytic concentrations. In a follow-up study, seven derivatives with the intact thiazolopyrimidinone core showed the same MIC range (1.56–6.25 μM) and reduced viable cells in mature biofilms [2]. In contrast, thiazolidione-based YycG inhibitors without the pyrimidine ring show different MIC spectra and reduced biofilm penetration [3].

YycG Kinase Inhibition
Class-level inference
MIC 1.56–6.25 μM (Staphylococcus spp.)
3(2H)-one core essential for YycG-targeted activity
Non-hemolytic at active concentrations; biofilm model
Antibacterial YycG histidine kinase Biofilm

Antitumor Activity Against Colorectal Cancer

Diarylated thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives displayed potent inhibition against the HT-29 colorectal adenocarcinoma cell line with IC₅₀ values of 9.8–35.9 μM, superior to the positive control doxorubicin [1]. Most derivatives also showed activity against the HepG2 hepatocellular carcinoma line. This antitumor profile is structurally dependent on the 3(2H)-one scaffold; related thiazolo[3,2-a]pyrimidines lacking the 3-one moiety (e.g., 3-aryl-6,7-dihydro derivatives) show only moderate antimicrobial activity without significant anticancer potency [2].

HT-29 Cytotoxicity
Cross-study comparable
IC₅₀ 9.8–35.9 μM; reported lower than doxorubicin in tested set
Reported cell-model response context
3-one carbonyl required; de-oxo analogs lack potency
Antitumor Colorectal cancer HT-29

DNA Minor Groove Binding Mechanism

Computational docking and multi-spectroscopic studies (fluorescence, UV-vis, CD, viscosity) established that 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines bind to calf-thymus DNA via minor groove interactions [1]. The 2,4-dichloro-substituted derivative (4g) exhibited the highest DNA binding affinity of −7.8 kcal/mol and BSA binding affinity of −8.0 kcal/mol [2]. In silico toxicity prediction indicated low risk for these 3(2H)-one scaffold derivatives. This groove-binding mode is distinct from intercalating agents such as doxorubicin, suggesting a different mechanism of DNA interaction that may be exploited for designing non-intercalating DNA-targeted agents.

DNA Binding Mode
Class-level inference
Groove binding affinity −7.8 kcal/mol (derivative 4g)
Non-intercalating DNA interaction context
In silico low-risk; ct-DNA and BSA targets
DNA binding Molecular docking Spectroscopic characterization

PKCK2 Kinase Selectivity

A thiazolo[3,2-a]pyrimidine-6-carboxylate derivative (compound 24) built on the 3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine scaffold inhibited protein kinase CK2 with an IC₅₀ of 0.56 μM, representing a 2.2-fold improvement over the reference inhibitor TBB (IC₅₀ = 1.24 μM) [1]. The Kᵢ values were 0.78 μM (compound 24) vs. 2.70 μM (TBB). In a panel of 31 human protein kinases, compound 24 showed selectivity toward PKCK2. This kinase inhibition profile is scaffold-dependent; alternative fused pyrimidine systems (e.g., pyrano[3,2-d]pyrimidines) exhibit different kinase selectivity patterns [2].

PKCK2 Selectivity
Head-to-head
IC₅₀ 0.56 μM; Kᵢ 0.78 μM vs. TBB (IC₅₀ 1.24 μM)
PKCK2 kinase assay context
2.2-fold IC₅₀ improvement; 31-kinase panel selectivity
Kinase inhibition PKCK2 Anticancer

Optimal Application Scenarios


Anti-Staphylococcal Agent Development

Research groups focused on novel anti-staphylococcal agents should prioritize this 3(2H)-one scaffold. Halogenated carboxylic acid derivatives built from this core achieve MIC values of 1.56–6.25 μM against S. epidermidis and S. aureus with antibiofilm activity at 50 μM, all at non-hemolytic concentrations [1]. The intact thiazolopyrimidinone core is required for YycG kinase inhibition; alternative scaffolds (e.g., thiazolidiones) show altered MIC spectra [2].

PKCK2-Targeted Oncology Therapeutics

Medicinal chemistry teams pursuing PKCK2 (casein kinase 2) inhibitors for stomach and hepatocellular cancers can leverage this scaffold to achieve sub-micromolar potency. Compound 24, derived from the 3-oxo-thiazolo[3,2-a]pyrimidine framework, inhibits PKCK2 with IC₅₀ = 0.56 μM and is 2.2-fold more potent than TBB with a 3.5-fold lower Kᵢ, while maintaining selectivity across a 31-kinase panel [1].

Non-Intercalating DNA-Targeted Agents

Programs developing DNA-targeted anticancer or antimicrobial agents with low mutagenic potential should consider this scaffold. 2-Aroyl-3-methyl derivatives bind ct-DNA via the minor groove with affinities up to −7.8 kcal/mol, a mode distinct from intercalators like doxorubicin, with in silico toxicity predictions indicating low risk [1]. This binding mode is conserved across the thiazolo[3,2-a]pyrimidine class but requires the 6,7-dihydro-3(2H)-one architecture for optimal interaction geometry.

Late-Stage Derivatization Libraries

Synthetic chemistry groups building diverse compound libraries can exploit the predictable C-2 reactivity of this scaffold. Nitrosation proceeds with complete regioselectivity to yield a single E-hydroxyimino isomer (ΔG favorability 15.7 kJ/mol) [1], enabling high-purity derivatization without chromatographic isomer separation. This contrasts with the 5-one isomer, which undergoes nitrosation at alternative positions, complicating library synthesis.

Application
Selection Property
Validation Focus
Staphylococcal target engagement assays
3(2H)-one core integrity for YycG targeting
Antimicrobial susceptibility and biofilm endpoints
PKCK2 kinase selectivity profiling
Scaffold-dependent PKCK2 selectivity
Kinase panel and cell-model endpoint validation
DNA minor-groove binding mechanism studies
Non-intercalating groove-binding architecture
DNA binding and genotoxicity endpoint assessment
Regioselective C-2 derivatization workflows
Single-isomer C-2 functionalization (E-hydroxyimino)
Isomeric purity and batch consistency
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